molecular formula C13H16N2O4 B6147948 2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid CAS No. 752202-61-2

2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid

Cat. No.: B6147948
CAS No.: 752202-61-2
M. Wt: 264.28 g/mol
InChI Key: VOFPAIRFTKBJRV-UHFFFAOYSA-N
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Description

This compound (CAS 752202-61-2, molecular weight 264.28 g/mol) features a pyrrolo[3,4-c]pyridine core fused with a bicyclic system. Its structure is critical in medicinal chemistry, particularly for designing kinase inhibitors or protease modulators due to its resemblance to purine scaffolds .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydropyrrolo[3,4-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-6-8-4-10(11(16)17)14-5-9(8)7-15/h4-5H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFPAIRFTKBJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of an amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Core Structural Variations
  • 6-[(tert-Butoxycarbonyl)]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (CAS EN300-28266132, MW 281.29 g/mol):

    • Differs in pyrrolo-pyridine ring fusion ([2,3-c] vs. [3,4-c]), altering aromaticity and electronic properties.
    • Higher molecular weight due to additional hydrogen atoms in the tetrahydropyridine ring.
    • The carboxylic acid at position 2 (vs. position 6) may influence binding interactions in biological systems .
  • 1-[(tert-Butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS 2225146-25-6): Pyrrolo[2,3-b]pyridine core with a methoxy substituent at position 5.
2.2. Functional Group Variations
  • Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (): Pyrrole core with indole substituents and an ethyl ester group. The ester group (vs. free carboxylic acid) enhances lipophilicity, making it suitable as a prodrug intermediate. Hydrolysis in vivo would yield the active carboxylic acid form . Indole substituents may confer serotonin receptor affinity, unlike the pyridine-based target compound .
  • 6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic Acid: Thieno[2,3-c]pyridine core with a chlorine substituent. The thieno ring (vs. pyrrolo) reduces basicity, altering solubility in polar solvents .
2.3. Physicochemical Properties
Compound Core Structure Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
Target Compound Pyrrolo[3,4-c]pyridine 264.28 Boc, carboxylic acid ~1.2
Pyrrolo[2,3-c]pyridine analog Pyrrolo[2,3-c]pyridine 281.29 Boc, carboxylic acid ~1.5
Ethyl Pyrrole-Indole Ester Pyrrole 554 (for 10a) Boc, ethyl ester, indole ~3.8
Thieno[2,3-c]pyridine Chloride Thieno[2,3-c]pyridine ~323 (estimated) Boc, chlorine, carboxylic acid ~2.1
  • Solubility : The target compound’s carboxylic acid group enhances aqueous solubility compared to ester or methoxy derivatives.
  • Stability : The Boc group is base-labile in all cases, but the pyrrolo[3,4-c]pyridine core’s electron-withdrawing carboxylic acid may reduce stability under basic conditions compared to methoxy-substituted analogs .
2.5. Spectroscopic Profiles
  • IR Spectroscopy : The target compound’s Boc carbonyl stretch (~1765 cm⁻¹) aligns with analogs, but its carboxylic acid O-H stretch (~2500–3000 cm⁻¹) distinguishes it from esters .
  • ¹H-NMR : The tert-butyl signal (δ ~1.34 ppm) is consistent across Boc-protected compounds. Aromatic protons in the pyrrolo[3,4-c]pyridine core (δ ~7.0–8.0 ppm) differ from indole-substituted analogs (δ ~6.8–7.5 ppm) due to ring current effects .

Biological Activity

2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid
  • Molecular Formula : C13H18N2O4
  • Molecular Weight : 266.3 g/mol
  • CAS Number : 1363380-86-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The structural features of the pyrrolo-pyridine scaffold facilitate interactions with enzymes and receptors involved in critical biological pathways.

Potential Targets:

  • Enzymatic Inhibition : The carboxylic acid group may interact with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways.

Biological Activity

Research indicates that 2-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrolo compounds possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related pyrrole derivatives against Staphylococcus aureus were reported as low as 3.125 μg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin (MIC 2 μg/mL) .

Anticancer Activity

Some studies suggest that pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Induction of cell cycle arrest and apoptosis in cancer cell lines has been observed, particularly through the modulation of pathways involving p53 and Bcl-2 proteins .

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

  • Study on Antimicrobial Efficacy :
    • A series of pyrrole derivatives were synthesized and tested against various bacterial strains. The study found that the introduction of different substituents on the pyrrole ring significantly influenced antimicrobial activity .
    • Table 1: Antimicrobial Activity of Pyrrole Derivatives
      CompoundTarget BacteriaMIC (μg/mL)
      Pyrrole Derivative AStaphylococcus aureus3.125
      Pyrrole Derivative BEscherichia coli12.5
      Pyrrole Derivative CMycobacterium tuberculosis5
  • Study on Anticancer Properties :
    • In vitro studies showed that specific derivatives could inhibit the growth of breast cancer cell lines by inducing apoptosis. The mechanism involved modulation of apoptotic markers such as caspases .
    • Table 2: Effects on Cancer Cell Lines
      CompoundCell LineIC50 (μM)
      Pyrrole Derivative DMCF-7 (Breast Cancer)10
      Pyrrole Derivative EHeLa (Cervical Cancer)15

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